- C-H Amination of Arenes with Hydroxylamine, Organic Letters, 2020, 22(8), 2931-2934

Cas no 87-62-7 (2,6-Dimethylaniline)

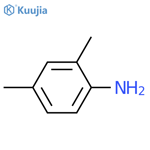

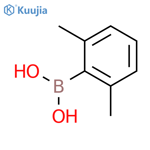

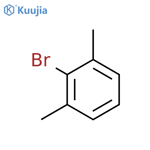

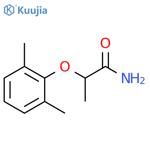

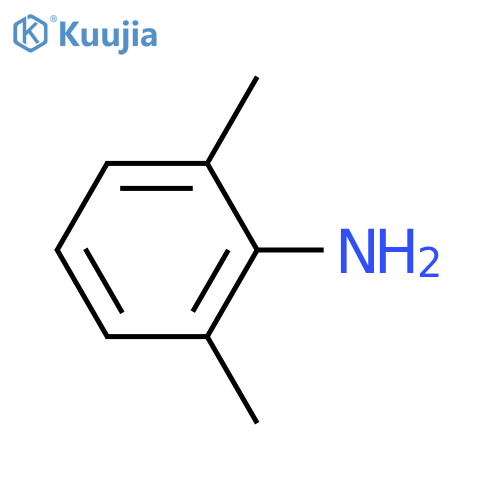

2,6-Dimethylaniline structure

商品名:2,6-Dimethylaniline

2,6-Dimethylaniline 化学的及び物理的性質

名前と識別子

-

- 2,6-Dimethylbenzenamine

- 2,6-Xylidine

- 2,6-Dimethylanilin

- 2,6-Dimethylaniline

- 2,6-Dimethylaniline (Lidocaine RCA)

- 1-amino-2,6-dimethybenzene

- 2,5-DIMETHOXYTOLUENE

- 2,6-dimethyl-aniline

- 2,6-dimethylbenzeneamine

- 2,6-Dimethylphenylamine

- 2,6-methylaniline

- 2-Amino-1,3-dimethylbenzene

- 2-Amino-1,3-xylene

- 2-Amino-m-xylene

- Benzenamine,2,6-dimethyl

- o-Xylidine

- 1-Amino-2,6-dimethylbenzene

- Xylylamine

- 2,6-Dimethylbenzenamine (ACI)

- 2,6-Xylidine (8CI)

- 2,6-Dimethylaminobenzene

- 2,6-Xylylamine

- NSC 7098

- 2,6-Dimethylaniline,99%

-

- MDL: MFCD00007747

- インチ: 1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3

- InChIKey: UFFBMTHBGFGIHF-UHFFFAOYSA-N

- ほほえんだ: NC1C(C)=CC=CC=1C

- BRN: 636332

計算された属性

- せいみつぶんしりょう: 121.08900

- どういたいしつりょう: 121.089149

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 80.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 26

じっけんとくせい

- 色と性状: 薄い黄色からオレンジ色の液体[1]

- 密度みつど: 0.984 g/mL at 25 °C(lit.)

- ゆうかいてん: 10-12 °C (lit.)

- ふってん: 214 °C/739 mmHg(lit.)

- フラッシュポイント: 華氏温度:195.8°f< br / >摂氏度:91°C< br / >

- 屈折率: n20/D 1.560(lit.)

- PH値: 12.5 (100g/l, H2O, 20℃)

- ようかいど: 13g/l

- すいようせい: 7.5 g/L (20 ºC)

- PSA: 26.02000

- LogP: 2.46680

- かんど: 光と空気に敏感

- マーカー: 14,10084

- 酸性度係数(pKa): 3.89(at 25℃)

- じょうきあつ: <0.01 mmHg ( 20 °C)

- ようかいせい: 水に溶けず、エタノールやエーテルに溶けます。[9]

2,6-Dimethylaniline セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Warning

- 危害声明: H302+H312+H332,H315,H335,H351,H411

- 警告文: P261,P273,P280

- 危険物輸送番号:UN 1711 6.1/PG 2

- WGKドイツ:2

- 危険カテゴリコード: 20/21/22-37/38-40-51/53

- セキュリティの説明: S23-S25-S36/37-S61

- 福カードFコード:8

- RTECS番号:ZE9275000

-

危険物標識:

- 爆発限界値(explosive limit):1.3-6.9%(V)

- 包装グループ:II

- TSCA:Yes

- セキュリティ用語:6.1

- 包装等級:II

- 危険レベル:6.1

- ちょぞうじょうけん:room temp

- リスク用語:R20/21/22; R37/38; R40; R51/53

2,6-Dimethylaniline 税関データ

- 税関コード:29214910

- 税関データ:

中国税関コード:

2921430090概要:

2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)

要約:

HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2,6-Dimethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17976-2.5g |

2,6-dimethylaniline |

87-62-7 | 95% | 2.5g |

$25.0 | 2023-09-19 | |

| abcr | AB116158-500 g |

2,6-Dimethylaniline, 99%; . |

87-62-7 | 99% | 500g |

€80.50 | 2023-06-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0669-100ML |

2,6-Dimethylaniline |

87-62-7 | >99.0%(GC) | 100ml |

¥340.00 | 2024-04-15 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0423829343-25ml |

2,6-Dimethylaniline |

87-62-7 | 99% | 25ml |

¥ 44.0 | 2024-07-20 | |

| Life Chemicals | F2190-0466-5g |

2,6-Dimethylaniline |

87-62-7 | 95%+ | 5g |

$60.0 | 2023-09-06 | |

| Key Organics Ltd | PS-3428-5MG |

2,6-Dimethylaniline |

87-62-7 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Oakwood | 033243-1L |

2,6-Dimethylaniline |

87-62-7 | 99% | 1l |

$110.00 | 2024-07-19 | |

| Life Chemicals | F2190-0466-2.5g |

2,6-Dimethylaniline |

87-62-7 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| Apollo Scientific | OR11273-1Kg |

2,6-Dimethylaniline |

87-62-7 | 1kg |

£60.00 | 2025-03-06 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105633-25ml |

2,6-Dimethylaniline |

87-62-7 | 99% | 25ml |

¥42.90 | 2023-09-03 |

2,6-Dimethylaniline 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Hydroxyamine hydrochloride , Sulfuric acid Solvents: Acetonitrile ; 25 °C; 10 min, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

1.2 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Water ; 25 °C; 10 min, 25 °C

1.3 Reagents: Citric acid, sodium salt , Sodium hydroxide Solvents: Water ; basified, 25 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Trifluoromethanesulfonic acid , Azidotrimethylsilane Solvents: Methanol , Chloroform ; 2.7 min, 90 °C

1.2 Reagents: Methanol ; 90 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Methanol ; 90 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

リファレンス

- Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Ethylene , Potassium carbonate , Ammonium acetate Catalysts: Palladium Solvents: Acetonitrile ; rt → 90 °C; 15 h, 90 °C

リファレンス

Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis

,

Organic Letters,

2021,

23(5),

1530-1534

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; rt → -78 °C; 24 h, -78 °C

リファレンス

Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines

,

Angewandte Chemie,

2021,

60(14),

7669-7674

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 2-(Dicyclohexylphosphino)-N,N-dimethylbenzenamine Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C

1.2 Reagents: Sodium tert-butoxide , Ammonia Solvents: 1,4-Dioxane ; rt → 110 °C; 16 - 20 h, 110 - 120 °C

リファレンス

A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines

,

Chemistry - A European Journal,

2010,

16(6),

1983-1991

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Ethylenediamine Solvents: Ethanol ; 14 h, 65 °C

リファレンス

Sterically Congested 2,6-Disubstituted Anilines from Direct C-N Bond Formation at an Iodine(III) Center

,

Angewandte Chemie,

2016,

55(42),

13335-13339

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate , Ammonia Catalysts: Copper , Graphene (oxide reduced) Solvents: Methanol , Water ; 13 h, 60 °C

リファレンス

Synthesis and characterization of copper nanoparticles supported on reduced graphene oxide as a highly active and recyclable catalyst for the synthesis of formamides and primary amines

,

Journal of Molecular Catalysis A: Chemical,

2014,

383,

383-384

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Iron , Bismuth trichloride Solvents: Ethanol , Water ; 3.0 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt

リファレンス

Reduction of azide to amine using Fe/AlCl3 or Fe/BiCl3 system in aqueous EtOH

,

Chinese Journal of Chemistry,

2006,

24(6),

825-826

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Palladium diacetate , 2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ; 5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C

リファレンス

A general palladium-catalyzed amination of aryl halides with ammonia

,

Chemistry - A European Journal,

2009,

15(18),

4528-4533

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Ammonium hydroxide , Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol , Water ; 12 h, rt

リファレンス

Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature

,

Angewandte Chemie,

2009,

48(6),

1114-1116

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalyzed lithiation

,

Tetrahedron,

1997,

53(42),

14355-14368

ごうせいかいろ 12

はんのうじょうけん

1.1 Solvents: Diethyl ether

リファレンス

Source of the intraannular hydrogens in the dehydroxylation of calix[4]arene diethyl phosphate ester derivatives

,

Journal of Physical Organic Chemistry,

1992,

5(3),

155-9

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Ammonia borane Catalysts: Alumina , Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol , Water ; 10 min, 323 K

リファレンス

Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia borane

,

Dalton Transactions,

2019,

48(47),

17499-17506

ごうせいかいろ 14

はんのうじょうけん

1.1 Catalysts: Palladium

2.1 Reagents: Ammonia

3.1 Catalysts: Palladium

2.1 Reagents: Ammonia

3.1 Catalysts: Palladium

リファレンス

Formation of 2,6-dimethylaniline from 2,6-dimethylphenol with catalysts obtained via anchoring colloidal palladium compounds on carbon supports

,

Journal of Molecular Catalysis,

1989,

55(1-3),

415-28

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Zinc , Bismuth trichloride Solvents: Ethanol , Water ; rt; 2.5 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 5 min, rt

リファレンス

Reduction of azides to amines with new metal/Lewis acid systems in H2O or aqueous EtOH

,

Chinese Chemical Letters,

2003,

14(8),

773-775

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium , SL-J009-1 Solvents: 1,4-Dioxane ; 15 h, 80 °C

リファレンス

Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines

,

Journal of the American Chemical Society,

2009,

131(31),

11049-11061

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Ammonia Catalysts: Cuprate(2-), [[4,4′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[3-(hydroxy-κO… Solvents: Water ; 12 h, 120 °C

リファレンス

A Simple and Efficient Catalytic System for Coupling Aryl Halides with Aqueous Ammonia in Water

,

European Journal of Organic Chemistry,

2010,

(10),

1854-1857

ごうせいかいろ 18

はんのうじょうけん

1.1 Reagents: O-Methylhydroxylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Solvents: Tetrahydrofuran ; -78 °C → rt; 24 h, 60 °C; 60 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

リファレンス

Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates

,

Journal of the American Chemical Society,

2012,

134(40),

16449-16451

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Hydrochloric acid , Ammonia Solvents: Diethyl ether , Methanol ; 4 h, rt

1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt

1.2 Reagents: Dabco Catalysts: Acetic acid , (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ; 24 h, rt

リファレンス

A photochemical dehydrogenative strategy for aniline synthesis

,

Nature (London,

2020,

584(7819),

75-81

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 64 h, 70 psi, rt

リファレンス

Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines

,

Journal of Organic Chemistry,

1999,

64(3),

991-997

ごうせいかいろ 21

はんのうじょうけん

1.1 Reagents: (Azidomethyl)trimethylsilane Solvents: Diethyl ether , Water

リファレンス

Electrophilic amination of carbanions, enolates, and their surrogates

,

Organic Reactions (Hoboken,

2008,

72,

1-366

ごうせいかいろ 22

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide , 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 16 h, 140 °C

リファレンス

Metal-free C-N bond-forming reaction: straightforward synthesis of anilines, through cleavage of aryl C-O bond and amide C-N bond

,

Tetrahedron Letters,

2013,

54(24),

3167-3170

ごうせいかいろ 23

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Tetracarbonyl(η5-2,4-cyclopentadien-1-yl)vanadium Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene , Water

1.2 -

1.2 -

リファレンス

Phase transfer catalyzed generation of the (η5-cyclopentadienyl)tricarbonylhydridovanadate anion. Applications to the reduction of halides, sterically encumbered nitro compounds, and the cyclodehydration of α,β-unsaturated ketones

,

Organometallics,

1988,

7(12),

2548-52

ごうせいかいろ 24

はんのうじょうけん

1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium Solvents: 1,4-Dioxane ; 230 °C

リファレンス

Highly selective amination of o- and p-alkyl phenols over Pd/Al2O3-BaO

,

Bulletin of the Korean Chemical Society,

2012,

33(2),

387-392

ごうせいかいろ 25

はんのうじょうけん

1.1 Reagents: Hypodiphosphorous tetraiodide Solvents: Benzene , Nitrogen

1.2 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium carbonate Solvents: Water

リファレンス

Reactions of aromatic azido, azo, azoxy, and hydrazo compounds with diphosphorus tetraiodide

,

Bulletin of the Chemical Society of Japan,

1985,

58(6),

1861-2

ごうせいかいろ 26

ごうせいかいろ 27

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C

1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ; 24 h, 10 bar, 120 °C

リファレンス

Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides

,

Chemistry - A European Journal,

2011,

17(35),

9599-9604

ごうせいかいろ 28

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Ammonia , Water Catalysts: Copper sulfate pentahydrate Solvents: Water ; 4 h, rt

リファレンス

Preparation of aromatic amines by copper-catalyzed coupling of boronic acids with aqueous ammonia

,

Canadian Journal of Chemistry,

2010,

88(9),

964-968

ごうせいかいろ 29

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium , Palladium dihydroxide Solvents: Methanol , Water ; 60 h, 70 psi, rt

リファレンス

Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines

,

Journal of Organic Chemistry,

1999,

64(3),

991-997

ごうせいかいろ 30

2,6-Dimethylaniline Raw materials

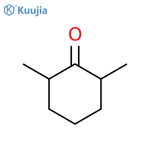

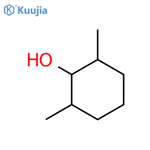

- 2,6-Dimethylcyclohexanone

- N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide

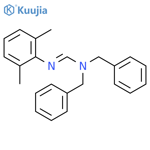

- Methanimidamide,N'-(2,6-dimethylphenyl)-N,N-dimethyl-

- 2,6-Dimethylphenylboronic acid

- Methanimidamide, N'-(2,6-dimethylphenyl)-N,N-bis(phenylmethyl)-

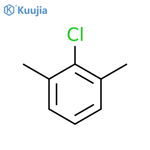

- 2-Chloro-m-xylene

- 2,6-DIMETHYLCYCLOHEXANOL

- 2-azido-1,3-dimethylbenzene

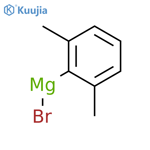

- Magnesium,bromo(2,6-dimethylphenyl)-

- N,2,6-Trimethylaniline

- 2-(2,6-dimethylphenoxy)propanamide

- 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dimethylphenyl)-4,5,6,7-tetrafluoro-

- PHOSPHORIC ACID, 2,6-DIMETHYLPHENYL DIETHYL ESTER

- 2-bromo-1,3-dimethylbenzene

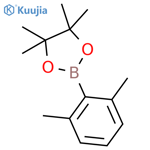

- 2-(2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2,6-Dimethylaniline Preparation Products

2,6-Dimethylaniline サプライヤー

atkchemica

ゴールドメンバー

(CAS:87-62-7)2,6-Dimethylaniline

注文番号:CL12944

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:34

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:87-62-7)2,6-Dimethylaniline

注文番号:25546071

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Friday, 18 April 2025 17:12

価格 ($):discuss personally

2,6-Dimethylaniline 関連文献

-

Damodara N. Kommi,Dinesh Kumar,Asit K. Chakraborti Green Chem. 2013 15 756

-

Rashidat O. Ayinla,Laurel L. Schafer Dalton Trans. 2011 40 7769

-

3. Synthesis of 4-allyl- and 4-benzyl-2,6-dimethylbromobenzene from 2,6-xylidineM. Elliott,N. F. Janes J. Chem. Soc. C 1967 1780

-

Damian E. Yerien,Al Postigo,Massimo Baroncini,Sebastián Barata-Vallejo Green Chem. 2021 23 8147

-

Shaoliang Kong,Kuifeng Song,Tongling Liang,Cun-Yue Guo,Wen-Hua Sun,Carl Redshaw Dalton Trans. 2013 42 9176

-

Simon de Graaff,Kevin Schwitalla,Carolin V. Haaker,Nina Bengen,Marc Schmidtmann,Rüdiger Beckhaus Dalton Trans. 2022 51 12502

-

Yongrui He,Meiling Qi New J. Chem. 2021 45 7594

-

Yongrui He,Meiling Qi New J. Chem. 2021 45 7594

-

Shaoliang Kong,Kuifeng Song,Tongling Liang,Cun-Yue Guo,Wen-Hua Sun,Carl Redshaw Dalton Trans. 2013 42 9176

-

Qiuyue Zhang,Ningning Wu,Junfeng Xiang,Gregory A. Solan,Hongyi Suo,Yanping Ma,Tongling Liang,Wen-Hua Sun Dalton Trans. 2020 49 9425

関連分類

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives m-Xylenes

- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Xylenes m-Xylenes

- Pesticide Chemicals Pesticide Active Ingredients Standard Substances

- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides

87-62-7 (2,6-Dimethylaniline) 関連製品

- 88-05-1(2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

- 10546-24-4(3-Methylnaphthalen-2-amine)

- 6393-01-7(2,5-Dimethyl-1,4-phenylenediamine)

- 95-68-1(2,4-dimethylaniline)

- 362049-58-9(2,6-Diaminotoluene-d3)

- 3102-70-3(2,4,6-Trimethyl-1,3-benzenediamine)

- 194423-47-7(2-Toluidine-d9)

- 2411324-71-3(Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate)

- 120351-98-6(2-(2,5-dimethoxyphenoxy)ethan-1-amine)

- 1805533-37-2(Methyl 4-(difluoromethyl)-2-hydroxy-5-methylpyridine-3-carboxylate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

(CAS:87-62-7)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:87-62-7)2,6-Dimethylaniline

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ